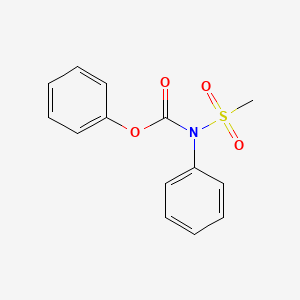

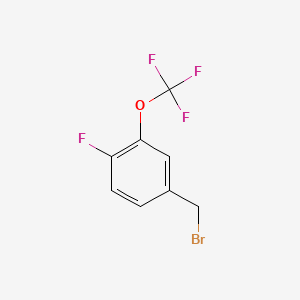

Phenyl N-(methylsulfonyl)-N-phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl N-(methylsulfonyl)imidoformate is an N-sulfonylimidate compound having S-methyl and O-phenyl substituents . Another related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S .

Synthesis Analysis

While specific synthesis methods for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, there are related compounds with documented synthesis methods. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S and an average mass of 213.253 Da .

Chemical Reactions Analysis

Methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl, is highly reactive and is used to make methanesulfonates .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, include a molecular formula of C9H11NO3S, an average mass of 213.253 Da, and a mono-isotopic mass of 213.045959 Da .

科学的研究の応用

Synthesis Applications

Phenyl N-(methylsulfonyl)-N-phenylcarbamate serves as a key intermediate in organic synthesis. For instance, it is used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through homologation of alkyl halides, indicating its utility in constructing complex molecular architectures (C. Beney, A. Boumendjel, A. Mariotte, 1998). Furthermore, the compound has been implicated in the development of novel cyclooxygenase inhibitors, showcasing its potential in medicinal chemistry (Y. Harrak et al., 2010).

Material Science Applications

In materials science, derivatives of Phenyl N-(methylsulfonyl)-N-phenylcarbamate have been used to synthesize polyheteroacenes and ladder polymers, which are of interest for their semiconductor properties. This highlights the compound's relevance in the development of novel materials with potential electronic applications (K. Oyaizu et al., 2002).

Catalysis and Synthesis Methodology

Research has also focused on utilizing Phenyl N-(methylsulfonyl)-N-phenylcarbamate in catalysis, for example, in visible-light-promoted radical (phenylsulfonyl)methylation reactions. This application demonstrates the compound's versatility in facilitating chemical transformations under mild conditions, which is crucial for sustainable chemistry (Fei Liu, Pixu Li, 2016).

Mechanistic Studies

Mechanistic studies have utilized Phenyl N-(methylsulfonyl)-N-phenylcarbamate to explore reaction pathways, such as in the aminolysis of phenyl N-phenylcarbamate, where theoretical and spectroscopic methods have been employed to understand the reaction mechanism. These studies contribute to a deeper understanding of chemical reactivity and can guide the development of new synthetic methodologies (S. Ilieva et al., 2013).

Environmental Applications

Phenyl N-(methylsulfonyl)-N-phenylcarbamate's derivatives have been investigated for their antimicrobial properties, illustrating the compound's potential in addressing environmental and health-related challenges. The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents indicates its applicability in developing new treatments and interventions (E. Darwish et al., 2014).

Safety And Hazards

While specific safety and hazard information for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” was not found, it’s important to handle all chemicals with care. For instance, methanesulfonyl chloride is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

While specific future directions for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, research into related compounds continues. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity, suggesting potential future directions in the development of new antibacterial agents .

特性

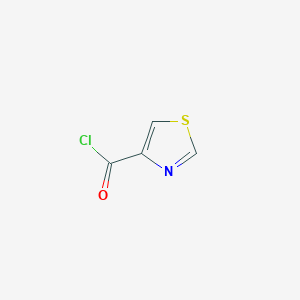

IUPAC Name |

phenyl N-methylsulfonyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMJCRPZRAVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-(methylsulfonyl)-N-phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)